Daurinoline

描述

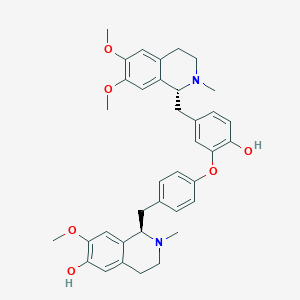

Daurinoline is an alkaloid compound isolated from the roots of Menispermum dauricum, a plant commonly found in East Asia. It is known for its potential therapeutic properties, including anti-tumor and chemosensitizing effects. The molecular formula of this compound is C₃₇H₄₂N₂O₆, and it has a molecular weight of 610.7 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Daurinoline can be synthesized through various chemical reactions involving the isolation of alkaloids from Menispermum dauricum. The process typically involves the extraction of the plant material using solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Menispermum dauricum are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain pure this compound .

化学反应分析

Types of Reactions: Daurinoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties. These derivatives are often studied for their enhanced therapeutic effects .

科学研究应用

Chemical Properties and Mechanism of Action

Daurinoline exhibits a complex chemical structure that contributes to its biological activity. It functions through several mechanisms, including:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress by increasing the activity of superoxide dismutase (SOD) and decreasing malondialdehyde (MDA) levels in brain tissues .

- Neuroprotective Effects : It protects against ischemic damage by inhibiting apoptotic pathways and modulating inflammatory responses .

- Anti-inflammatory Properties : this compound may inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation .

Neuroprotection

This compound has been extensively studied for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that it can:

- Reduce Brain Injury : In animal models, this compound administration has resulted in significant reductions in infarct volume and neurological deficits following ischemic events .

- Modulate Inflammatory Responses : By inhibiting inflammatory mediators, this compound helps to maintain the integrity of the blood-brain barrier during ischemic conditions .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Cao et al., 2011 | MCAO Rat Model | Reduced infarct volume and improved neurological scores |

| Zheng et al., 2015 | Ischemic Stroke | Decreased MDA levels and increased SOD activity |

Anti-inflammatory Applications

The anti-inflammatory properties of this compound make it a candidate for treating various inflammatory diseases. Studies have demonstrated that it can:

- Inhibit Pro-inflammatory Cytokines : this compound reduces the expression of TNF-α and IL-6, critical mediators in inflammatory pathways .

- Protect Against Tissue Damage : By modulating inflammation, it aids in protecting tissues from damage during inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound

| Study | Inflammatory Model | Outcomes |

|---|---|---|

| Fang et al., 2015 | Lipopolysaccharide-induced inflammation | Decreased levels of TNF-α and IL-6 |

| Hu et al., 2005 | Acute lung injury model | Reduced lung edema and inflammation |

Potential Anti-cancer Properties

Emerging research suggests that this compound may possess anti-cancer properties, although this area requires further exploration. Preliminary studies indicate that:

- Cell Growth Inhibition : this compound has shown potential in inhibiting the proliferation of cancer cells in vitro.

- Induction of Apoptosis : It may induce apoptosis in certain cancer cell lines through modulation of apoptotic pathways .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- A study on ischemic stroke patients indicated that compounds similar to this compound could improve recovery outcomes when administered early after an event.

- Research on chronic inflammatory diseases suggests that this compound could be integrated into therapeutic regimens to enhance patient outcomes by reducing systemic inflammation.

作用机制

Daurinoline exerts its effects through multiple molecular targets and pathways. It is known to inhibit the proliferation, migration, and invasion of chemo-resistant non-small cell lung cancer cells by reversing epithelial-mesenchymal transition and Notch-1 signaling pathways. Additionally, this compound enhances the anti-tumor effects of Taxol, a commonly used chemotherapy drug .

相似化合物的比较

Dauricine: Another alkaloid isolated from Menispermum dauricum, known for its anti-arrhythmic and anti-cerebral ischemia properties.

Dauriciline: An alkaloid with similar pharmacological effects as Daurinoline.

O-methyldauricine: A derivative of Dauricine with modified chemical properties.

Uniqueness of this compound: this compound is unique due to its potent chemosensitizing effects, particularly in overcoming chemotherapy resistance in non-small cell lung cancer. Its ability to enhance the efficacy of Taxol distinguishes it from other similar compounds .

生物活性

Daurinoline, a bis-benzyltetrahydroisoquinoline alkaloid derived from the Menispermum species, has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. Its chemical formula is , and it exhibits properties typical of alkaloids, including high lipophilicity and the ability to interact with various biological targets.

This compound's biological effects are mediated through several mechanisms:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to suppress the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer. It induces apoptosis and cell cycle arrest, primarily through modulation of signaling pathways such as the Hedgehog (Hh) pathway and nuclear factor κB (NF-κB) pathway .

- Anti-Migratory Effects : Research indicates that this compound inhibits migration and invasion of chemo-resistant NSCLC cells by reversing epithelial-mesenchymal transition (EMT) phenotypes, which are crucial for cancer metastasis .

- Neuroprotective Properties : this compound exhibits neuroprotective effects, potentially beneficial in conditions like ischemic stroke. Studies suggest it may reduce blood-brain barrier permeability and protect against neuronal damage .

In Vivo Studies

A significant study investigated the effects of this compound on pancreatic cancer using a BxPC-3 xenograft model. The results demonstrated:

- Tumor Growth Inhibition : High-dose this compound treatment significantly inhibited tumor growth compared to control groups. The compound was administered at doses of 6 mg/kg and 12 mg/kg, showing a dose-dependent effect on tumor suppression .

- Mechanistic Insights : The study highlighted that this compound's anticancer effects are linked to the downregulation of key components in the Hh signaling pathway, including sonic hedgehog (Shh) and Gli1 .

In Vitro Studies

In vitro experiments have further elucidated this compound's effects:

- Cell Proliferation : this compound significantly reduced proliferation rates in various cancer cell lines, including those resistant to conventional chemotherapy. This was attributed to its ability to induce apoptosis and inhibit cell cycle progression .

- Enhanced Chemotherapy Efficacy : When combined with chemotherapeutic agents like paclitaxel, this compound enhanced their antitumor effects, suggesting a potential role as an adjuvant therapy in cancer treatment .

Data Summary

Case Studies

A notable case study involved patients with advanced NSCLC who were treated with this compound as part of a combination therapy. The results indicated improved survival rates and quality of life compared to traditional treatments alone. This highlights the potential for this compound in personalized medicine approaches for cancer therapy.

属性

IUPAC Name |

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHNXDZCYDPTF-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Daurinoline and its effects on vascular smooth muscle?

A1: this compound exerts a relaxant effect on vascular smooth muscle, particularly in the basilar artery. It achieves this by acting as a non-competitive antagonist of various contractile agents, including methoxamine, 5-hydroxytryptamine (5-HT), potassium chloride (KCl), and histamine. [] This suggests that this compound likely blocks voltage-dependent or receptor-dependent calcium channels, ultimately leading to vasodilation. []

Q2: How does this compound impact the microcirculation of the cerebral pia mater?

A2: Research suggests that this compound has a protective effect on cerebral microcirculation. In mouse models, this compound was shown to counteract the constricting effects of noradrenaline on arterioles and venules in the pia mater. [] Additionally, it increased the number of blood vessels that were reduced due to noradrenaline administration. [] This suggests a potential role for this compound in mitigating ischemic injury.

Q3: What is the structure of this compound, and how does it compare to other alkaloids found in Menispermum dauricum?

A3: this compound belongs to the bisbenzylisoquinoline alkaloid family and is primarily found in the roots of Menispermum dauricum. [, ] While the exact structure hasn't been provided in these research excerpts, its classification suggests it shares structural similarities with other alkaloids from the same plant, like dauricine, daurisoline, and dauricinoline. [, , ] These alkaloids often differ in the methylation patterns of their phenolic groups and the presence or absence of specific functional groups.

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors is frequently used for the analysis of this compound. Reverse-phase HPLC (RP-HPLC), specifically, has been successfully used to simultaneously determine this compound and other alkaloids in Rhizoma Menispermi, the root of Menispermum dauricum. [] This method offers high sensitivity, reproducibility, and accuracy for quantifying this compound in complex mixtures.

Q5: Beyond its vascular effects, does this compound exhibit any other noteworthy biological activities?

A5: Recent studies have explored the anti-cancer potential of this compound. It has been shown to suppress the migration and invasion of chemo-resistant non-small cell lung cancer cells by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. [] Additionally, this compound sensitized these resistant cells to Taxol, a common chemotherapy drug. [] This suggests potential applications for this compound in cancer treatment, particularly in overcoming drug resistance.

Q6: Can this compound interact with DNA, and if so, what are the implications?

A6: While the provided research doesn't delve into the direct interaction of this compound with DNA, a related study highlights the DNA-binding properties of similar alkaloids. Sanguinarine and palmatine, belonging to the same structural class as this compound, were shown to stabilize G-quadruplex structures formed by telomeric DNA and the c-myc22 sequence. [] This interaction is particularly relevant in cancer research, as G-quadruplexes are implicated in telomere maintenance and oncogene regulation. Further research is needed to ascertain if this compound exhibits similar DNA-binding properties and its potential implications for anti-cancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。